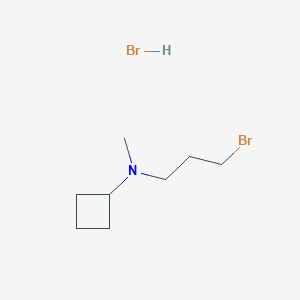

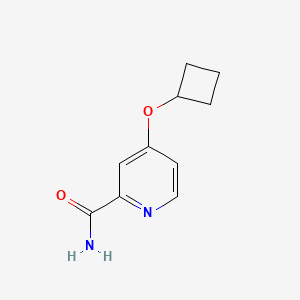

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

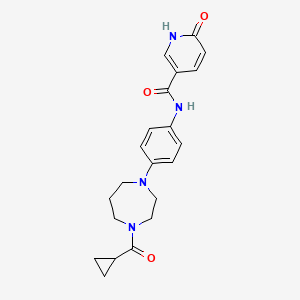

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide, commonly known as Br-MBC, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. Br-MBC has been extensively studied for its potential use as a research tool in the field of neuroscience.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in various synthesis and chemical reaction processes. For instance, it plays a role in the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions, leading to the formation of 5,6-dihydro-4H-1,3-oxazine hydrobromides. The efficiency of this autocyclization is influenced by electron-donating amide α-substituents (Reddy & Prabhakaran, 2011).

Catalysis and Material Synthesis The compound is also used in the synthesis of mesoporous silicas. An instance is the preparation of N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, which is grafted onto mesoporous silicas like MCM-41 and SBA-15. These immobilized basic task-specific ionic liquids (TSILs) show high efficiency and reusability in Knoevenagel condensation in aqueous media, outperforming similar pure basic TSILs and amino-functionalized mesoporous silicas (Zhao et al., 2010).

Organic Compound Synthesis In the realm of organic compound synthesis, N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide is involved in the synthesis of dibromo-triazoles and their amino derivatives, which are important functional materials due to their wide range of applications in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).

Mecanismo De Acción

Target of Action

Bromopropyl compounds are generally known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Bromopropyl compounds typically interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Bromopropyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and molecular size .

Result of Action

Bromopropyl compounds can potentially induce a variety of effects depending on their specific targets and the nature of their interaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3-Bromopropyl)-N-methylcyclobutanamine hydrobromide .

Propiedades

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJLOWJFHCPMDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCC1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)

![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)